molecular formula C28H26Cl2N2O2S B299899 N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B299899
M. Wt: 525.5 g/mol
InChI Key: PGSIWOJEYHOBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known by its abbreviated name, DAPT, and it is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.

Mechanism of Action

DAPT works by inhibiting the activity of γ-secretase, an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. These peptides are thought to be the primary cause of Alzheimer's disease, and inhibiting their production has been shown to reduce the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects. In addition to its role as a γ-secretase inhibitor, DAPT has been shown to induce apoptosis (programmed cell death) in a number of cancer cell lines. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAPT in lab experiments is its potency as a γ-secretase inhibitor. This makes it a valuable tool for studying the role of this enzyme in the development of Alzheimer's disease. However, DAPT is not without its limitations. It has been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments.

Future Directions

There are a number of future directions for research involving DAPT. One promising area of research involves the use of DAPT as a therapeutic agent for Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of DAPT in humans. Another area of research involves the use of DAPT in the treatment of cancer. Studies have shown that DAPT has potent anti-cancer effects, and it may be a valuable tool in the development of new cancer therapies. Finally, DAPT may have applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into specific cell types.

Synthesis Methods

The synthesis of DAPT involves the reaction of 3,4-dichloroaniline, ethyl 2-bromoacetate, and 2-phenyl-4-(4-ethoxyphenyl)-5-propyl-1,3-thiazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, DAPT.

Scientific Research Applications

DAPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of DAPT as an inhibitor of γ-secretase. This enzyme plays a crucial role in the development of Alzheimer's disease, and inhibiting its activity has been shown to reduce the accumulation of amyloid plaques in the brain, a hallmark of the disease.

properties

Product Name

N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

Molecular Formula

C28H26Cl2N2O2S

Molecular Weight

525.5 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C28H26Cl2N2O2S/c1-3-8-25-27(20-11-14-22(15-12-20)34-4-2)31-28(35-25)32(21-13-16-23(29)24(30)18-21)26(33)17-19-9-6-5-7-10-19/h5-7,9-16,18H,3-4,8,17H2,1-2H3

InChI Key

PGSIWOJEYHOBRC-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC(=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC(=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.